BDE-71 was a component of commercial PBDE mixtures used as flame retardants in various products. PubChem, National Institutes of Health: ) Due to environmental concerns, its production and use have been phased out in many countries. However, past use has led to its presence in the environment, including soil, sediment, and water bodies. Research focuses on understanding its fate and transport mechanisms in various environmental compartments. Environmental Science & Technology:
Due to its persistence in the environment and ability to bioaccumulate in organisms, BDE-71 has been used as a biomarker of PBDE exposure in wildlife. By measuring BDE-71 levels in tissues of animals, researchers can assess the extent of PBDE contamination in ecosystems. Environmental Science & Pollution Research:
II. ## Potential Health Effects (Scientific Inquiry)
While BDE-71 is no longer widely used, ongoing research explores its potential health effects. Important to note, this is an area of active investigation:
Some studies suggest that BDE-71 may have endocrine-disrupting properties, potentially interfering with hormone function. Endocrinology: ) More research is needed to confirm these effects and understand potential human health implications.
A limited number of studies have investigated the developmental effects of BDE-71. Further research is needed to determine if BDE-71 exposure during pregnancy or early life stages can cause adverse effects in humans.
2,3',4,6-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants. Its chemical formula is , and it has a molecular weight of 485.791 g/mol. This compound is characterized by the presence of four bromine atoms attached to a diphenyl ether structure, which enhances its effectiveness as a flame retardant in various materials, including plastics and textiles. The unique bromination pattern contributes to its chemical stability and persistence in the environment, raising concerns regarding its ecological and health impacts .
BDE-71 has raised concerns due to its potential health and environmental risks:
These reactions are significant for understanding the environmental degradation pathways of 2,3',4,6-Tetrabromodiphenyl ether and its metabolites.
Research indicates that 2,3',4,6-Tetrabromodiphenyl ether exhibits various biological activities. It has been shown to interact with cellular pathways, particularly those involved in endocrine disruption. In vitro studies suggest that this compound can modulate the expression of microRNAs related to estrogen signaling and immune responses. Additionally, it has been linked to inflammatory responses in macrophage cell lines, indicating potential immunotoxic effects .
Animal studies reveal that exposure to different dosages can lead to significant metabolic disruptions, including alterations in lipid metabolism and hormone homeostasis. These findings raise concerns about its long-term effects on human health and wildlife.
The synthesis of 2,3',4,6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is conducted under controlled conditions to ensure the desired bromination pattern is achieved. The efficiency and yield of this synthesis can vary based on reaction parameters such as temperature and time .
2,3',4,6-Tetrabromodiphenyl ether is primarily used as a flame retardant in various consumer products. Its applications include:
Despite its effectiveness as a flame retardant, concerns regarding its environmental persistence and potential health risks have led to increased scrutiny and regulation of PBDEs .
Studies investigating the interactions of 2,3',4,6-Tetrabromodiphenyl ether with biological systems highlight its role as an endocrine disruptor. Research has shown that it can affect hormone signaling pathways by modulating gene expression related to estrogen receptors. Additionally, it has been observed to influence inflammatory pathways through changes in microRNA profiles in immune cells .
The compound's ability to accumulate in adipose tissue raises concerns about its long-term effects on metabolic health and endocrine function.
2,3',4,6-Tetrabromodiphenyl ether shares structural similarities with other polybrominated diphenyl ethers. Here are some notable compounds for comparison:
| Compound Name | CAS Number | Key Characteristics |
|---|---|---|
| 2,2',4,4'-Tetrabromodiphenyl ether | 40088-47-9 | Prominent PBDE congener known for immunotoxicity |
| 2,3',4',6-Tetrabromodiphenyl ether | 327185-09-1 | Similar flame-retardant properties |
| 2,4'-Dibromodiphenyl ether | 2050-08-0 | Less brominated; different biological activity |
The uniqueness of 2,3',4,6-Tetrabromodiphenyl ether lies in its specific arrangement of bromine atoms which influences both its reactivity and biological effects compared to other PBDEs. Its distinct structural characteristics contribute to its specific interactions within biological systems and environmental contexts .
The molecular composition of 2,3',4,6-Tetrabromodiphenyl ether is precisely defined by its molecular formula C₁₂H₆Br₄O, which indicates the presence of twelve carbon atoms, six hydrogen atoms, four bromine atoms, and one oxygen atom [1] [2]. This compound exhibits an average molecular weight of 485.795 grams per mole, while its monoisotopic mass is calculated as 481.715 grams per mole [1] [3]. The molecular weight data demonstrates consistency across multiple analytical databases, with values ranging from 485.791 to 485.795 grams per mole reported in various sources [2] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆Br₄O |
| Average Molecular Weight | 485.795 g/mol |
| Monoisotopic Mass | 481.715 g/mol |
The molecular weight places this compound within the tetrabromodiphenyl ether homolog group, where all congeners share the same molecular formula and nearly identical molecular weights due to their common tetrabrominated structure [5] [6]. The slight variations in reported molecular weights reflect differences in atomic mass calculations and measurement precision across different analytical databases [1] [2].
The structural architecture of 2,3',4,6-Tetrabromodiphenyl ether consists of two phenyl rings connected through an oxygen bridge, forming the characteristic diphenyl ether backbone [3] [7]. The bromine substitution pattern is specifically defined by the positions 2, 4, and 6 on one phenyl ring and position 3' on the second phenyl ring, creating an asymmetric distribution of halogen substituents [1] [3].
| Feature | Description |
|---|---|
| Molecular Structure | Two phenyl rings connected by an oxygen bridge |
| Bromine Substitution Pattern | Positions 2,4,6 (first ring) and 3' (second ring) |
| Substitution Type | Asymmetric tetrabromination |
| Ring Configuration | Non-equivalent phenyl rings |
The numbering system for polybrominated diphenyl ethers follows established conventions where unprimed numbers refer to positions on one phenyl ring and primed numbers designate positions on the second ring [7] [5]. This specific substitution pattern distinguishes 2,3',4,6-Tetrabromodiphenyl ether from other tetrabromodiphenyl ether congeners and influences its physical, chemical, and environmental properties [3] [7].
The presence of multiple ortho-bromine substituents (positions 2 and 6) on one ring significantly affects the molecular conformation by creating steric hindrance that prevents the phenyl rings from adopting a planar configuration [8] [7]. This structural feature contributes to the compound's unique three-dimensional arrangement and distinguishes it from congeners with different substitution patterns [8].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1,3,5-tribromo-2-(3-bromophenoxy)benzene, which precisely describes the chemical structure by indicating the positions of bromine atoms on each phenyl ring and the ether linkage [1] [3]. This systematic name provides unambiguous identification of the molecular structure and substitution pattern.
| Nomenclature Type | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1,3,5-tribromo-2-(3-bromophenoxy)benzene |
| Chemical Abstracts Service Registry Number | 327185-09-1 |
| Alternative Name | 2,3',4,6-Tetrabromodiphenyl ether |
| Brominated Diphenyl Ether Congener Number | Brominated Diphenyl Ether-69 |
| International Chemical Identifier Key | NHZNRCYNZJADTG-UHFFFAOYSA-N |
The Chemical Abstracts Service registry number 327185-09-1 serves as a unique identifier for this specific congener within chemical databases and regulatory frameworks [1] [9]. The Brominated Diphenyl Ether congener numbering system assigns this compound the designation Brominated Diphenyl Ether-69, which facilitates communication among researchers and regulatory agencies studying polybrominated diphenyl ethers [5] [10].
The International Chemical Identifier Key NHZNRCYNZJADTG-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure that enables precise identification across different chemical information systems [3]. Alternative designations may include variations in the presentation of the substitution pattern, but the Chemical Abstracts Service number remains the definitive identifier for regulatory and scientific purposes [1] [9].
Tetrabromodiphenyl ethers comprise a homologous group of compounds that share the same molecular formula but differ in their bromine substitution patterns, resulting in distinct structural and physicochemical properties [7] [5]. The comparison of 2,3',4,6-Tetrabromodiphenyl ether with other tetrabrominated congeners reveals important structure-activity relationships within this chemical class.
| Congener | International Union of Pure and Applied Chemistry Name | Chemical Abstracts Service Number | Bromine Substitution Pattern |
|---|---|---|---|
| Brominated Diphenyl Ether-47 | 2,2',4,4'-Tetrabromodiphenyl ether | 5436-43-1 | ortho, ortho', para, para' |
| Brominated Diphenyl Ether-66 | 2,3',4,4'-Tetrabromodiphenyl ether | 189084-61-5 | ortho, meta', para, para' |
| Brominated Diphenyl Ether-69 | 2,3',4,6-Tetrabromodiphenyl ether | 327185-09-1 | ortho, meta', para, ortho' |
| Brominated Diphenyl Ether-71 | 2,3',4',6-Tetrabromodiphenyl ether | 189084-62-6 | ortho, meta', para', ortho' |
| Brominated Diphenyl Ether-75 | 2,4,4',6-Tetrabromodiphenyl ether | 446254-48-4 | ortho, para, para', ortho' |
| Brominated Diphenyl Ether-77 | 3,3',4,4'-Tetrabromodiphenyl ether | 93703-48-1 | meta, meta', para, para' |
The structural comparison reveals that 2,3',4,6-Tetrabromodiphenyl ether possesses a unique substitution pattern characterized by three bromine atoms on one ring (positions 2, 4, and 6) and one bromine atom on the other ring (position 3') [5]. This asymmetric distribution contrasts with other congeners such as Brominated Diphenyl Ether-47, which exhibits symmetric substitution with two bromine atoms on each ring [11] [5].
The presence of ortho-bromine substituents in positions 2 and 6 on the same ring distinguishes 2,3',4,6-Tetrabromodiphenyl ether from congeners like Brominated Diphenyl Ether-77, which lacks ortho-substitution entirely [12] [13]. This structural difference significantly influences the molecular conformation and physicochemical properties of each congener [8] [14].
Among the tetrabromodiphenyl ether congeners, Brominated Diphenyl Ether-47 represents the most environmentally prevalent and extensively studied compound, comprising approximately 28% of commercial pentabromodiphenyl ether formulations [15] [5]. In contrast, 2,3',4,6-Tetrabromodiphenyl ether occurs less frequently in commercial mixtures and environmental samples, reflecting differences in production volumes and environmental fate processes [15] [6].
The stereochemical characteristics of 2,3',4,6-Tetrabromodiphenyl ether are fundamentally determined by the diphenyl ether backbone structure and the specific bromine substitution pattern [8] [7]. Unlike polychlorinated biphenyls, which are described by a single dihedral angle, diphenyl ethers require multiple parameters to define their three-dimensional conformation [8].
| Property | Characteristic |
|---|---|
| Planarity | Non-planar |
| Torsion Angle φ₁ | Approximately 25-50° |
| Torsion Angle φ₂ | Approximately 25-50° |
| Ether Bond Angle | Approximately 120° |
| Conformational Preference | Skew or twist conformation |
| Rotation Barrier | Moderate due to partial ortho-substitution |
The molecular conformation of diphenyl ethers is characterized by two torsion angles: φ₁ representing the angle between the C₁'-O-C₁-C₂₍₆₎ atoms and φ₂ representing the angle between the C₂'₍₆'₎-C₁'-O-C₁ atoms [8]. For unsubstituted diphenyl ether, these torsion angles typically range from 25 to 50 degrees, resulting in a twist conformation that deviates significantly from planarity [8] [16].
The presence of ortho-bromine substituents in positions 2 and 6 of 2,3',4,6-Tetrabromodiphenyl ether introduces additional steric constraints that further restrict rotational freedom around the ether bond [8] [7]. This structural feature increases the energy barrier for conformational changes compared to congeners with no ortho-substitution, such as Brominated Diphenyl Ether-77 [8] [12].
Theoretical calculations and experimental studies demonstrate that polybrominated diphenyl ethers preferentially adopt skew or twist conformations rather than planar arrangements [8]. The larger atomic radius of bromine compared to chlorine results in increased steric interactions and higher rotation barriers in brominated versus chlorinated diphenyl ethers [8]. These stereochemical properties influence the molecular recognition events and biological activities of individual congeners [8].
2,3',4,6-Tetrabromodiphenyl ether exists as a solid at room temperature, consistent with the general characteristics of polybrominated diphenyl ethers containing four or more bromine atoms [1]. The compound exhibits the typical appearance of brominated flame retardants, presenting as a white to off-white solid crystalline material [2]. This physical state is attributed to the high molecular weight (485.791 g/mol) and the substantial intermolecular forces resulting from the presence of four bromine atoms on the diphenyl ether backbone [3].
The solid-state structure is stabilized by van der Waals interactions between the bromine atoms and π-π stacking interactions between the aromatic rings [1]. Polybrominated diphenyl ethers demonstrate high symmetry and close molecular arrangement, which contributes to their elevated melting points and thermal stability [1]. The specific bromination pattern in the 2,3',4,6-configuration influences the three-dimensional molecular geometry, affecting both the crystal packing and the overall physical properties of the compound [4].
Table 1: Physical State and Appearance Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H6Br4O | NIST WebBook [3] |
| Molecular Weight (g/mol) | 485.791 | NIST WebBook [3] |
| CAS Number | 327185-09-1 | NIST WebBook [3] |
| IUPAC Name | 1,3,5-tribromo-2-(3-bromophenoxy)benzene | NIST WebBook [3] |
| Physical State at Room Temperature | Solid | PMC Literature [1] |
| Appearance | White to off-white solid (typical for PBDEs) | Chemical standards [2] |
| Density (estimated) | Approximately 2.2 g/cm³ (estimated) | Chemical literature |
| Thermal Stability | High thermal stability >400°C | PMC Literature [1] |
The boiling point is approximately 99°C under standard atmospheric pressure [2]. However, it should be noted that polybrominated diphenyl ethers, including tetrabromodiphenyl ethers, typically begin to decompose at temperatures above 400°C before reaching their theoretical boiling points [1]. The compound exhibits high thermal stability, with decomposition temperatures significantly exceeding normal processing temperatures [1].
The enthalpy of vaporization for the compound has been determined to be 91.1 kJ/mol at 418 K, based on gas chromatographic measurements conducted over a temperature range of 363-473 K [3]. This thermodynamic parameter is crucial for understanding the compound's volatility characteristics and environmental fate processes.
The vapor pressure of 2,3',4,6-tetrabromodiphenyl ether is extremely low, consistent with its classification as a semi-volatile organic compound. For tetrabromodiphenyl ethers in general, vapor pressure values range from 2.5 × 10⁻⁴ to 3.3 × 10⁻⁴ Pa at 25°C [6]. More conservative estimates place the vapor pressure at approximately 3.2 × 10⁻⁵ Pa at 25°C [6], while some predictive models suggest values as low as 2.20 × 10⁻⁶ mmHg (approximately 2.9 × 10⁻⁴ Pa) [7].
The low vapor pressure indicates that 2,3',4,6-tetrabromodiphenyl ether is not likely to volatilize significantly from aqueous or terrestrial surfaces under normal environmental conditions [6]. This property contributes to the compound's persistence in environmental matrices and its tendency to partition into sediments and organic matter rather than the atmospheric phase [6].
Table 2: Vapor Pressure Characteristics
| Compound | Vapor Pressure (Pa at 25°C) | Reference |
|---|---|---|
| Tetrabromodiphenyl ether (general) | 2.5 × 10⁻⁴ - 3.3 × 10⁻⁴ | EU EQS Dossier [6] |
| Tetrabromodiphenyl ether (measured) | 3.2 × 10⁻⁵ | EU EQS Dossier [6] |
| Tetrabromodiphenyl ether (estimated) | 2.20 × 10⁻⁶ mmHg | PubChem [7] |
| 2,2',4,4'-Tetrabromodiphenyl ether | 2.5 × 10⁻⁴ | EPA Report [8] |
| Typical Range for TeBDEs | 10⁻⁶ - 10⁻⁴ | Literature compilation |
Table 4: Environmental Partition Coefficients
| Coefficient | Value | Reference |
|---|---|---|
| Organic Carbon-Water (Koc) | 565,860 L/kg | EU EQS Dossier [6] |
| Organic Carbon-Water (Koc) - estimated | 71,560 - 383,440 L/kg | EU EQS Dossier [6] |
| Sediment-Water (Ksed-water) | 14,147 (calculated) | EU EQS Dossier [6] |
| Henry's Law Constant | 0.86 - 10.6 Pa·m³/mol | EU EQS Dossier [6] |
| Henry's Law Constant - estimated | 0.85 Pa·m³/mol | EPA Report [9] |
| Bioconcentration Factor (BCF) | High (>1000) | Literature estimates |
| Adsorption Coefficient | Very high | Literature estimates |
Polar organic solvents such as methanol provide moderate solubility for the compound [11]. The solubility in alcohols and other polar organic solvents is intermediate between the very low aqueous solubility and the high solubility observed in non-polar organic solvents [11]. Acetone and other polar aprotic solvents typically provide high solubility for polybrominated diphenyl ethers [11].
Table 5: Solubility Parameters in Various Solvents
| Solvent | Solubility | Comments | Reference |
|---|---|---|---|
| Water | Very low (11 μg/L for BDE-47) | Hydrophobic compound | EPA Report [9] |
| Organic solvents | High | Lipophilic nature | Literature general |
| Isooctane | High (50 μg/mL standard) | Standard preparation | AccuStandard [2] |
| Methanol | Moderate | Polar solvent | AccuStandard [11] |
| Ethanol | Moderate to high | Polar solvent | Literature general |
| Acetone | High | Polar organic solvent | Literature general |
| Nonane | High (50 μg/mL standard) | Analytical standard | LGC Standards [10] |
Infrared spectroscopy provides characteristic absorption bands that enable identification and structural elucidation of 2,3',4,6-tetrabromodiphenyl ether. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity [12]. Strong aromatic carbon-carbon stretching vibrations are observed at 1590 cm⁻¹, characteristic of substituted benzene rings [12].
The ether linkage connecting the two aromatic rings produces a strong absorption band in the 1240-1280 cm⁻¹ region, corresponding to carbon-oxygen-carbon stretching vibrations [13]. Multiple carbon-oxygen stretching modes appear in the 1000-1100 cm⁻¹ region with medium intensity [13]. The phosphodiester stretching vibration at 920-950 cm⁻¹ serves as a marker for biomolecular interactions when the compound is present in biological systems [13].
The carbon-bromine stretching vibrations produce characteristic strong absorption bands in the 500-750 cm⁻¹ region, with multiple bands reflecting the different chemical environments of the four bromine atoms [13]. Aromatic carbon-hydrogen out-of-plane bending modes appear as strong bands in the 800-850 cm⁻¹ region [13]. These fingerprint region absorptions are particularly useful for compound identification and differentiation from other polybrominated diphenyl ether congeners [13].
Table 6: Infrared Spectroscopy Characteristics
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
|---|---|---|---|
| 3000-3100 | Aromatic C-H stretching | Medium | Literature general |
| 1590 | Aromatic C=C stretching | Strong | ATR-FTIR study [12] |
| 1550 | Amide II (protein marker) | Strong | ATR-FTIR study [13] |
| 1645 | Amide I (protein marker) | Strong | ATR-FTIR study [13] |
| 1470-1500 | C-H deformation | Medium | Literature general |
| 1350-1400 | C-H bending | Medium | Literature general |
| 1240-1280 | C-O-C stretching (ether) | Strong | Literature general |
| 1070-1100 | C-O stretching | Medium | Literature general |
| 1000-1050 | C-O stretching | Medium | Literature general |
| 920-950 | Phosphodiester stretching | Medium | ATR-FTIR study [13] |
| 800-850 | Aromatic C-H out-of-plane bending | Strong | Literature general |
| 700-750 | C-Br stretching | Strong | Literature general |
| 600-650 | C-Br stretching | Strong | Literature general |
| 500-550 | C-Br stretching | Medium | Literature general |
Mass spectrometry of 2,3',4,6-tetrabromodiphenyl ether reveals characteristic fragmentation patterns dominated by sequential loss of bromine atoms. The molecular ion cluster appears in the mass range of 484-494 m/z, displaying the characteristic isotopic pattern of four bromine atoms [14]. The molecular ion peak at m/z 486/488 may show variable intensity depending on the ionization conditions [14].
The most prominent fragmentation pathway involves sequential loss of bromine atoms, producing ions at m/z 406/408 [M-Br]⁺, 326/328 [M-2Br]⁺, 246/248 [M-3Br]⁺, and 166/168 [M-4Br]⁺ [14]. Under electron impact ionization conditions, the [M-2Br]⁺ ion at m/z 326 typically serves as the base peak [15]. This fragmentation pattern is characteristic of polybrominated diphenyl ethers and provides structural information about the degree of bromination [14].
The bromine isotopic pattern provides additional confirmation of the molecular structure, with the characteristic ratio of ⁷⁹Br and ⁸¹Br isotopes creating a distinctive cluster pattern [14]. High-resolution mass spectrometry is particularly valuable for accurate mass determination and isotope pattern confirmation, enabling unambiguous identification of the compound [14].
Table 7: Mass Spectrometry Fragmentation Pattern
| Ion | Mass (m/z) | Relative Intensity | Comments | Reference |
|---|---|---|---|---|
| M+- | 486/488 (molecular ion) | Variable | Molecular ion | GC-MS studies [14] |
| [M-Br]+ | 406/408 | High | Loss of one Br | GC-MS studies [14] |
| [M-2Br]+ | 326/328 | Base peak (EI) | Loss of two Br atoms | GC-MS studies [14] |
| [M-3Br]+ | 246/248 | Medium | Loss of three Br atoms | GC-MS studies [14] |
| [M-4Br]+ | 166/168 | Low | Loss of all Br atoms | GC-MS studies [14] |
| Base peak | 326 (for EI) | 100% | Most intense peak | Analytical methods [15] |
| Molecular ion cluster | 484-494 | Multiple peaks | Bromine isotope pattern | Literature general |
| Typical fragmentation | Sequential Br loss | Dominant pathway | Characteristic of PBDEs | Literature general |
| Isotope pattern | Characteristic Br pattern | Typical Br isotopes | ⁷⁹Br/⁸¹Br ratio | Literature general |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,3',4,6-tetrabromodiphenyl ether through analysis of both proton and carbon-13 spectra. In the ¹H NMR spectrum, aromatic protons appear in the 7.0-8.0 ppm region with complex splitting patterns due to the asymmetric substitution pattern [16]. Protons on bromine-substituted aromatic rings typically appear as doublets or singlets in the 7.2-7.8 ppm range [16].
Protons positioned ortho to the ether oxygen linkage are slightly upfield-shifted to 6.8-7.2 ppm due to the electron-donating effect of the oxygen atom [16]. Meta-positioned protons relative to bromine substituents appear in the 7.4-7.8 ppm region [16]. The integration patterns and coupling constants provide information about the substitution pattern and can be used to confirm the specific bromination positions [16].
The ¹³C NMR spectrum reveals quaternary aromatic carbons in the 110-130 ppm region, with carbons directly bonded to oxygen appearing downfield at 150-160 ppm [16]. Carbon atoms bearing bromine substituents appear in the 130-140 ppm range, while aromatic carbons bearing hydrogen atoms are observed at 115-125 ppm [16]. Highly brominated aromatic carbons may appear further upfield at 100-110 ppm due to the shielding effect of multiple bromine substituents [16].
Table 8: Nuclear Magnetic Resonance Spectroscopy
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Reference |
|---|---|---|---|---|
| ¹H NMR | 7.0-8.0 | Aromatic H (general) | Complex | NMR studies [16] |
| ¹H NMR | 7.2-7.8 | Aromatic H (Br-substituted) | Doublet/Singlet | NMR studies [16] |
| ¹H NMR | 6.8-7.2 | Aromatic H (ortho to O) | Doublet | NMR studies [16] |
| ¹H NMR | 7.4-7.8 | Aromatic H (meta to Br) | Doublet | NMR studies [16] |
| ¹³C NMR | 110-130 | Aromatic C (quaternary) | Quaternary | NMR studies [16] |
| ¹³C NMR | 150-160 | Aromatic C (C-O) | Quaternary | NMR studies [16] |
| ¹³C NMR | 130-140 | Aromatic C (C-Br) | Quaternary | NMR studies [16] |
| ¹³C NMR | 115-125 | Aromatic C (C-H) | CH | NMR studies [16] |
| ¹³C NMR | 100-110 | Aromatic C (highly Br-substituted) | Quaternary | NMR studies [16] |